molecular formula C24H27N3OS B7681623 1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one

1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one

Cat. No.: B7681623
M. Wt: 405.6 g/mol
InChI Key: IJVOFPSLZOKUTQ-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one is a complex organic compound that features a piperazine ring, a quinoline moiety, and a sulfanylpropanone group

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3OS/c1-18-16-23(25-22-11-7-6-10-21(18)22)29-19(2)24(28)27-14-12-26(13-15-27)17-20-8-4-3-5-9-20/h3-11,16,19H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVOFPSLZOKUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SC(C)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Ring: Starting with benzylamine and ethylene glycol, the piperazine ring is formed through a cyclization reaction.

    Quinoline Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Coupling Reactions: The piperazine and quinoline intermediates are then coupled using a suitable linker, such as a sulfanylpropanone group, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperazine or quinoline derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Pharmacology: Explored for its pharmacokinetic and pharmacodynamic properties.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Benzylpiperazin-1-yl)-2-(4-chloroquinolin-2-yl)sulfanylpropan-1-one
  • 1-(4-Benzylpiperazin-1-yl)-2-(4-methoxyquinolin-2-yl)sulfanylpropan-1-one

Uniqueness

1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one is unique due to the presence of the methyl group on the quinoline ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacological properties compared to its analogs.

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